(4E)-SUN9221

Description

Structure

3D Structure

Properties

IUPAC Name |

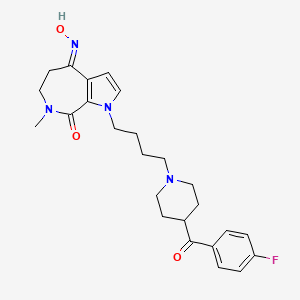

(4E)-1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-5,6-dihydropyrrolo[2,3-c]azepin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31FN4O3/c1-28-14-11-22(27-33)21-10-17-30(23(21)25(28)32)13-3-2-12-29-15-8-19(9-16-29)24(31)18-4-6-20(26)7-5-18/h4-7,10,17,19,33H,2-3,8-9,11-16H2,1H3/b27-22+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJODDWBWSIFQMT-HPNDGRJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=NO)C2=C(C1=O)N(C=C2)CCCCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC/C(=N\O)/C2=C(C1=O)N(C=C2)CCCCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Mechanism of Action of (4E)-SUN9221: A Technical Guide

An In-depth Examination of the Core Molecular Pathways and Cellular Effects for Researchers, Scientists, and Drug Development Professionals.

Introduction

Initial investigations into the publicly available scientific literature and chemical databases have revealed no specific compound designated as "(4E)-SUN9221." This suggests that the compound may be an internal research code, a novel and yet-to-be-published agent, or potentially a misidentified nomenclature. Consequently, a detailed technical guide on its specific mechanism of action, complete with quantitative data and established experimental protocols, cannot be constructed at this time.

This guide will, therefore, pivot to a comprehensive overview of the general methodologies and conceptual frameworks employed to elucidate the mechanism of action of novel anti-cancer agents that induce apoptosis, a common pathway for such compounds. This will provide researchers with a robust template for investigating a compound like "this compound" once preliminary biological activity is identified.

Section 1: General Methodologies for Elucidating the Mechanism of Action of Apoptosis-Inducing Agents

To characterize the mechanism of a novel anti-cancer compound, a multi-faceted approach is essential. This typically involves a tiered series of experiments moving from broad cellular effects to specific molecular interactions.

In Vitro Cytotoxicity and Apoptosis Induction

The initial step is to confirm the compound's cytotoxic effects on cancer cell lines and determine if cell death occurs via apoptosis.

Table 1: Representative Quantitative Data for a Novel Apoptosis-Inducing Agent

| Parameter | Cell Line | Value | Experimental Assay |

| IC50 | MCF-7 | 1.5 µM | MTT Assay |

| A549 | 2.8 µM | MTT Assay | |

| HCT116 | 0.9 µM | MTT Assay | |

| Apoptotic Cells (%) | HCT116 | 65% | Annexin V/PI Staining |

| Caspase-3/7 Activity | HCT116 | 4.2-fold increase | Caspase-Glo 3/7 Assay |

Experimental Protocols:

-

MTT Assay for Cell Viability:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a serial dilution of the compound for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm. The IC50 value is calculated as the concentration of the drug that inhibits 50% of cell growth.

-

-

Annexin V/Propidium Iodide (PI) Staining for Apoptosis:

-

Treat cells with the compound at its IC50 concentration for 24 hours.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry. Annexin V positive cells are undergoing apoptosis.

-

Delineating the Apoptotic Pathway

Once apoptosis is confirmed, the next step is to determine whether it proceeds through the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

dot

Caption: Workflow for Apoptosis Pathway Determination.

Experimental Protocols:

-

Mitochondrial Membrane Potential (ΔΨm) Assay:

-

Treat cells with the compound.

-

Stain cells with a potentiometric dye such as JC-1 or TMRE.

-

Analyze by flow cytometry or fluorescence microscopy. A decrease in fluorescence indicates mitochondrial depolarization, a hallmark of the intrinsic pathway.

-

-

Caspase Activity Assays:

-

Use specific fluorogenic or luminogenic substrates for Caspase-8 (extrinsic pathway) and Caspase-9 (intrinsic pathway).

-

Lyse treated cells and incubate the lysate with the respective caspase substrate.

-

Measure the resulting fluorescence or luminescence.

-

Section 2: Visualizing the Core Apoptotic Signaling Pathways

Understanding the interplay of key proteins is crucial. The following diagrams illustrate the canonical intrinsic and extrinsic apoptosis pathways.

The Intrinsic (Mitochondrial) Apoptosis Pathway

This pathway is triggered by intracellular stress and converges on the mitochondria.

dot

Caption: The Intrinsic Apoptosis Pathway.

The Extrinsic (Death Receptor) Apoptosis Pathway

This pathway is initiated by the binding of extracellular death ligands to transmembrane receptors.

dot

Caption: The Extrinsic Apoptosis Pathway.

Conclusion

While specific data for "this compound" remains elusive, the experimental and conceptual frameworks presented here provide a clear roadmap for the investigation of its, or any novel compound's, mechanism of action. By systematically evaluating cytotoxicity, confirming apoptosis, and dissecting the involved signaling pathways, researchers can build a comprehensive understanding of a compound's therapeutic potential. Future disclosures or publications on "this compound" will be necessary to populate these frameworks with specific quantitative data and detailed molecular interactions.

In-Depth Technical Guide to the Biological Activity and Targets of (4E)-SUN9221

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4E)-SUN9221 is a potent synthetic compound identified as a dual antagonist of the α1-adrenergic receptor and the serotonin 2 (5-HT2) receptor. Its pharmacological profile suggests significant potential as an antihypertensive and anti-platelet aggregation agent. This document provides a comprehensive overview of the biological activity, known targets, and the experimental methodologies used to characterize this compound.

Core Biological Activity

This compound exhibits a dual antagonist activity, targeting two key receptors involved in the regulation of blood pressure and platelet function. This dual-action mechanism makes it a compound of interest for cardiovascular research and potential therapeutic development.

Primary Targets

The primary molecular targets of this compound are:

-

α1-Adrenergic Receptor: These receptors are crucial in the sympathetic nervous system, primarily mediating smooth muscle contraction in blood vessels. Antagonism of α1-adrenergic receptors leads to vasodilation and a subsequent reduction in blood pressure.

-

Serotonin 2 (5-HT2) Receptor: 5-HT2 receptors are involved in a variety of physiological processes, including platelet aggregation, vasoconstriction, and smooth muscle contraction. Antagonism of these receptors can contribute to both antihypertensive and anti-platelet effects.

Pharmacological Effects

The primary pharmacological effects of this compound observed in preclinical studies are:

-

Antihypertensive Activity: By blocking the vasoconstrictive effects mediated by α1-adrenergic and 5-HT2 receptors, this compound effectively lowers blood pressure. Studies in conscious spontaneously hypertensive rats have demonstrated its efficacy.[1]

-

Anti-platelet Aggregation Activity: this compound has been shown to inhibit platelet aggregation, a critical process in thrombus formation.[1]

Quantitative Data

The potency of this compound as an antagonist at its primary targets has been quantified using pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

| Target Receptor | Agonist | Tissue Preparation | pA2 Value (Mean ± S.E.M.) | Reference |

| α1-Adrenergic Receptor | --- | Isolated Guinea Pig Arteries | 8.89 ± 0.21 | [1] |

| 5-HT2 Receptor | --- | Isolated Guinea Pig Arteries | 8.74 ± 0.22 | [1] |

Experimental Protocols

The following sections detail the generalized experimental methodologies employed to characterize the biological activity of this compound.

Receptor Antagonism Assays in Isolated Guinea Pig Arteries

To determine the antagonist potency (pA2 value) of this compound at α1-adrenergic and 5-HT2 receptors.

-

Tissue Preparation: Thoracic aortas are isolated from male guinea pigs and cut into helical strips.[2] These strips are then mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2.

-

Contraction Induction: Cumulative concentration-response curves are generated for a specific agonist (e.g., phenylephrine for α1-adrenergic receptors, serotonin for 5-HT2 receptors) to establish a baseline contractile response.

-

Antagonist Incubation: The tissue preparations are incubated with varying concentrations of this compound for a predetermined period.

-

Repeat Agonist Challenge: The cumulative concentration-response curve for the agonist is repeated in the presence of this compound.

-

Data Analysis: The rightward shift in the agonist concentration-response curve caused by this compound is used to calculate the pA2 value using a Schild plot analysis.

Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

To evaluate the in vivo antihypertensive effects of this compound.

-

Animal Model: Male spontaneously hypertensive rats (SHR) are used as a model for essential hypertension.

-

Blood Pressure Measurement: Blood pressure can be measured directly via an indwelling arterial catheter or non-invasively using the tail-cuff method.

-

Drug Administration: this compound is administered orally (p.o.) or intravenously (i.v.) at various doses. A vehicle control group is also included.

-

Data Collection: Blood pressure and heart rate are monitored continuously or at fixed time points before and after drug administration.

-

Data Analysis: The change in blood pressure from baseline is calculated for each dose group and compared to the vehicle control. The duration of action is also determined. The antihypertensive effect of this compound was found to be equivalent to orally administered prazosin or doxazosin at a dose of 3 mg/kg.

In Vitro Anti-platelet Aggregation Assay

To assess the inhibitory effect of this compound on platelet aggregation.

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from human or animal subjects into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the platelet-rich plasma.

-

Platelet Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer, which records changes in light transmission through the PRP as platelets aggregate.

-

Induction of Aggregation: A platelet agonist, such as collagen, ADP, or thrombin, is added to the PRP to induce aggregation.

-

Inhibitor Incubation: In the test samples, PRP is pre-incubated with various concentrations of this compound before the addition of the agonist.

-

Data Analysis: The percentage inhibition of platelet aggregation is calculated by comparing the aggregation in the presence of this compound to the control (agonist alone). The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by this compound and the general experimental workflows.

Caption: Dual antagonism of α1-adrenergic and 5-HT2 receptors by this compound.

Caption: Workflow for assessing in vivo antihypertensive activity.

Caption: Workflow for in vitro anti-platelet aggregation assay.

References

Unraveling the Pharmacological Profile of (4E)-SUN9221: A Deep Dive

Despite a comprehensive search for the pharmacological profile of the compound designated as (4E)-SUN9221, no publicly available data or scientific literature could be identified. This suggests that "this compound" may be an internal, proprietary identifier for a compound that has not yet been disclosed in the public domain, or potentially a misnomer.

Extensive searches for "this compound" and its potential alternative names across scientific databases and the broader web did not yield any information regarding its mechanism of action, binding affinity, efficacy, or any associated preclinical or clinical studies. The inquiries for its chemical structure and any related research also proved fruitless.

Without any foundational information about the compound, its molecular target, or its therapeutic area of interest, it is not possible to provide the requested in-depth technical guide. The core requirements of summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways cannot be fulfilled due to the complete absence of primary or secondary source material.

Researchers, scientists, and drug development professionals interested in the pharmacological profile of "this compound" are encouraged to consult any internal documentation or proprietary databases they may have access to. Should this compound be a subject of ongoing, unpublished research, its pharmacological details will likely emerge in future scientific publications or patent applications. At present, however, the public scientific record contains no information on this particular agent.

The Enigmatic (4E)-SUN9221: A Search for Structure-Activity Relationships

Despite a comprehensive search of scientific literature and chemical databases, no public information is currently available for a compound designated as "(4E)-SUN9221." This lack of data precludes the generation of an in-depth technical guide on its structure-activity relationship (SAR), as the fundamental chemical structure and its biological activity remain undefined in the public domain.

The request for a detailed analysis of this compound, including quantitative SAR data, experimental protocols, and signaling pathway diagrams, cannot be fulfilled at this time. The identifier "this compound" does not correspond to any known compound in accessible scientific and patent literature. It is possible that this is an internal research code for a proprietary compound that has not yet been publicly disclosed, a novel and very recently synthesized molecule, or a misnomer.

A thorough investigation into the structure-activity relationship of a compound is a critical component of the drug discovery and development process. It involves the systematic modification of a lead compound's chemical structure and the subsequent evaluation of these changes on its biological activity. This process allows researchers to identify the key chemical moieties responsible for the compound's therapeutic effects and to optimize its potency, selectivity, and pharmacokinetic properties.

For a typical SAR study, the following information would be essential:

-

The core chemical scaffold of the lead compound.

-

A series of synthesized analogs with specific structural modifications.

-

Quantitative biological data for each analog, such as IC50 or EC50 values from in vitro assays, or efficacy data from in vivo models.

-

Detailed experimental protocols for the biological assays used to generate the activity data.

-

Information on the biological target and the signaling pathways involved in the compound's mechanism of action.

Without this foundational information for "this compound," it is impossible to construct the requested tables, diagrams, and detailed methodologies.

Should information regarding the chemical structure and biological properties of "this compound" become publicly available in the future, a comprehensive technical guide on its structure-activity relationship could be developed. Researchers interested in this compound are encouraged to monitor scientific publications and patent filings for its disclosure.

General Framework for In Vitro Characterization of a Novel Compound

An in-depth analysis of the scientific literature reveals no specific public data or research articles corresponding to a compound designated "(4E)-SUN9221". This suggests that the compound may be proprietary, in a very early stage of development and not yet publicly disclosed, or referenced by a different identifier in published research.

Without accessible data, a detailed technical guide on the in vitro characterization of "this compound," including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be constructed at this time.

For researchers, scientists, and drug development professionals interested in the in vitro characterization of novel compounds, a general framework for such an investigation is provided below. This framework outlines the typical experimental approaches and data presentation that would be included in a comprehensive technical guide.

This section serves as a template for the type of information that would be compiled for a compound like "this compound" once data becomes available.

Biochemical Assays

Biochemical assays are fundamental to understanding how a compound interacts with its molecular target(s) in a controlled, cell-free environment.

Table 1: Illustrative Biochemical Assay Data

| Assay Type | Target(s) | Metric | Value (nM) |

| Binding Assay | Target X | Kd | Data |

| Enzyme Inhibition | Enzyme Y | IC₅₀ | Data |

| Protein-Protein Int. | Complex Z | IC₅₀ | Data |

Experimental Protocols:

-

Enzyme Inhibition Assay: A typical enzyme inhibition assay involves measuring the rate of an enzymatic reaction in the presence of varying concentrations of the investigational compound.[1][2][3] The activity of the enzyme can be monitored by measuring the depletion of a substrate or the formation of a product.[2] For instance, a xanthine oxidase (XOD) inhibition assay could be performed to assess a drug's activity by quantifying the moles of the drug ejected by inkjet printing.[1] Key components would include the enzyme, a specific substrate (e.g., xanthine), a detection reagent (e.g., nitro blue tetrazolium), and the test compound. The reaction progress is often measured spectrophotometrically or fluorometrically.

-

Binding Assays: To determine the binding affinity (Kd) of a compound to its target, techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or radioligand binding assays are commonly employed. These methods provide quantitative data on the association and dissociation rates of the compound-target interaction.

Cell-Based Assays

Cell-based assays are crucial for evaluating a compound's activity in a more physiologically relevant context. These assays can assess various cellular processes, including cell health, signaling pathway modulation, and cytotoxicity.

Table 2: Illustrative Cell-Based Assay Data

| Assay Type | Cell Line(s) | Metric | Value (µM) |

| Cell Viability | Cancer Line A | GI₅₀ | Data |

| Apoptosis Induction | Cancer Line B | EC₅₀ | Data |

| Target Engagement | Engineered Line C | EC₅₀ | Data |

| Cytotoxicity | Normal Line D | CC₅₀ | Data |

Experimental Protocols:

-

Cell Viability/Cytotoxicity Assay: Cell viability can be assessed using various methods, such as MTT or resazurin reduction assays, which measure metabolic activity, or ATP-based assays that quantify cellular ATP levels. For cytotoxicity, assays like lactate dehydrogenase (LDH) release or live/dead cell staining with fluorescent dyes are common. For example, a live cell-based assay platform can be used to determine complement-dependent cytotoxicity (CDC) and antibody-dependent cellular cytotoxicity (ADCC).

-

Target Engagement Assays: Cellular thermal shift assays (CETSA) or reporter gene assays can be used to confirm that the compound engages its intended target within the cell. Reporter assays are particularly useful for studying the modulation of specific signaling pathways.

Signaling Pathway Analysis

Understanding the mechanism of action of a compound requires elucidating its impact on cellular signaling pathways.

Experimental Workflow:

A typical workflow for signaling pathway analysis involves treating a relevant cell line with the compound of interest and then using techniques like Western blotting, phospho-protein arrays, or mass spectrometry-based proteomics to measure changes in the phosphorylation status or expression levels of key signaling proteins.

Illustrative Signaling Pathway Diagram:

The following is a hypothetical representation of a signaling pathway that could be inhibited by a novel compound.

References

- 1. Inkjet-Printing Enzyme Inhibitory Assay Based on Determination of Ejection Volume - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Receptor Binding Affinity of (4E)-SUN9221

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive overview of the receptor binding characteristics of the molecule designated as (4E)-SUN9221. Initial identification of this compound is associated with the Chemical Abstracts Service (CAS) number 222318-55-0 and the chemical formula C25H31FN4O3, corresponding to a molecular weight of 454.537 g/mol .

Despite a thorough investigation of scientific literature and chemical databases, public domain information regarding the receptor binding affinity, specific biological targets, and mechanism of action for this compound is not available at the time of this report. The following sections, therefore, outline the standard methodologies and theoretical frameworks that would be employed to characterize the binding profile of a novel compound such as this compound. While specific data for this molecule is absent, this guide serves as a blueprint for the necessary experimental undertakings.

Compound Identification

A crucial first step in the characterization of any novel compound is the verification of its identity and purity.

| Identifier | Value |

| Systematic Name | (4E)-... [Incomplete] |

| Synonyms | SUN9221 |

| CAS Number | 222318-55-0 |

| Molecular Formula | C25H31FN4O3 |

| Molecular Weight | 454.537 |

| Purity | >95% (as per supplier information) |

Hypothetical Receptor Binding Affinity Analysis

To determine the receptor binding affinity of this compound, a series of in vitro assays would be required. The primary objective is to quantify the strength of the interaction between this compound and its putative receptor(s).

Radioligand Binding Assays

A standard method to determine receptor affinity is the competitive radioligand binding assay. This involves a radiolabeled ligand with known affinity for a specific receptor and the test compound (this compound).

Experimental Protocol:

-

Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction rich in the target receptor.

-

Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength, minimizing non-specific binding.

-

Incubation: A constant concentration of the radiolabeled ligand is incubated with the membrane preparation in the presence of increasing concentrations of this compound.

-

Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Logical Workflow for Radioligand Binding Assay:

Caption: Workflow for determining receptor binding affinity using a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that can provide real-time data on the kinetics of binding (association and dissociation rates).

Experimental Protocol:

-

Chip Preparation: The purified receptor of interest is immobilized on a sensor chip.

-

Analyte Injection: A solution of this compound is flowed over the chip surface.

-

Detection: The binding of this compound to the receptor causes a change in the refractive index at the sensor surface, which is detected and plotted as a sensorgram.

-

Data Analysis: The association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd = kd/ka) are calculated from the sensorgram data.

Potential Signaling Pathway Analysis

Once a binding target is identified, the functional consequence of this binding needs to be elucidated. This involves investigating the downstream signaling pathways.

Second Messenger Assays

Many receptors, upon ligand binding, trigger the production of intracellular second messengers like cyclic AMP (cAMP), inositol phosphates (IP), or calcium (Ca2+).

Experimental Protocol (cAMP Assay Example):

-

Cell Culture: Cells expressing the receptor of interest are cultured.

-

Stimulation: The cells are treated with varying concentrations of this compound.

-

Lysis: The cells are lysed to release intracellular components.

-

Detection: The concentration of cAMP in the cell lysate is measured, typically using an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.

-

Data Analysis: A dose-response curve is generated to determine the EC50 (the concentration of this compound that produces 50% of the maximal response).

Hypothetical G-Protein Coupled Receptor (GPCR) Signaling Pathway:

Caption: A potential signaling cascade initiated by the binding of this compound to a G-protein coupled receptor.

Future Directions

The characterization of this compound is in its nascent stages. The immediate next steps should involve a broad screening campaign to identify its primary biological target(s). This could include:

-

Receptor Panel Screening: Testing the compound against a large panel of known receptors.

-

Affinity Chromatography: Using immobilized this compound to pull down its binding partners from cell lysates.

-

Computational Modeling: Docking studies with homology models of potential receptors to predict binding modes.

Once a primary target is confirmed, the detailed experimental protocols outlined in this guide can be specifically applied to generate the quantitative data necessary for a complete understanding of the pharmacological profile of this compound.

Conclusion

While the specific receptor binding affinity and mechanism of action for this compound remain to be elucidated, this technical guide provides a comprehensive framework for the necessary scientific inquiry. The methodologies described represent the gold standard in modern pharmacology for characterizing a novel chemical entity. The successful application of these experimental and analytical workflows will be critical in uncovering the therapeutic potential of this compound.

In-depth Technical Guide: Selectivity of (4E)-SUN9221 for α1-Adrenergic vs. 5-HT2 Receptors

A comprehensive review of the current scientific literature reveals no publicly available data regarding the compound (4E)-SUN9221. Searches for this specific molecule, including its binding affinities, functional activities, and selectivity for α1-adrenergic versus 5-HT2 receptors, did not yield any relevant results. Consequently, it is not possible to provide a detailed technical guide, quantitative data tables, experimental protocols, or signaling pathway diagrams related to this compound at this time.

To provide context for researchers, scientists, and drug development professionals interested in the broader topic of α1-adrenergic and 5-HT2 receptor selectivity, this guide will outline the established principles, experimental methodologies, and signaling pathways for characterizing the selectivity of a novel compound for these two important receptor families.

Introduction to α1-Adrenergic and 5-HT2 Receptors

α1-Adrenergic Receptors (α1-ARs) are a class of G protein-coupled receptors (GPCRs) that are activated by the endogenous catecholamines, norepinephrine and epinephrine. They are crucial in regulating smooth muscle contraction, particularly in blood vessels and the prostate.[1][2][3] There are three subtypes of α1-ARs: α1A, α1B, and α1D, each with distinct tissue distribution and physiological roles.

5-HT2 Receptors are a subfamily of serotonin (5-hydroxytryptamine, 5-HT) receptors, also belonging to the GPCR superfamily. This subfamily includes three receptor subtypes: 5-HT2A, 5-HT2B, and 5-HT2C. They are involved in a wide range of physiological and pathological processes, including smooth muscle contraction, platelet aggregation, and neurotransmission.

The structural and functional similarities between these two receptor families can sometimes lead to cross-reactivity of ligands. Therefore, determining the selectivity of a new chemical entity is a critical step in drug development to ensure target engagement and minimize off-target side effects.

Experimental Protocols for Determining Receptor Selectivity

The selectivity of a compound for α1-ARs versus 5-HT2 receptors is typically determined through a combination of in vitro binding and functional assays.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for α1-AR and 5-HT2 receptor subtypes.

General Methodology:

-

Membrane Preparation: Cell lines stably expressing the human α1-AR or 5-HT2 receptor subtypes are cultured and harvested. The cell membranes are then isolated through a series of centrifugation and homogenization steps.

-

Competition Binding: A constant concentration of a specific radioligand (e.g., [3H]-prazosin for α1-ARs, [3H]-ketanserin for 5-HT2A receptors) is incubated with the prepared cell membranes in the presence of increasing concentrations of the unlabeled test compound.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Functional Assays

Functional assays measure the biological response elicited by a compound upon binding to its target receptor.

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist or antagonist at α1-AR and 5-HT2 receptor subtypes.

Common Methodologies:

-

Calcium Mobilization Assays: α1-ARs and 5-HT2 receptors couple to Gq/11 proteins, which activate phospholipase C, leading to an increase in intracellular calcium ([Ca2+]i). This change in [Ca2+]i can be measured using fluorescent calcium indicators (e.g., Fura-2, Fluo-4) in a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

-

Inositol Phosphate (IP) Accumulation Assays: Activation of the Gq/11 pathway also leads to the accumulation of inositol phosphates. This can be quantified by radiometrically measuring the accumulation of [3H]-inositol phosphates in cells pre-labeled with [3H]-myo-inositol.

-

Isolated Tissue/Organ Bath Assays: The contractile response of tissues rich in α1-ARs (e.g., rat aorta, prostate) or 5-HT2 receptors (e.g., rat tail artery, jugular vein) to the test compound can be measured in an organ bath setup.[4]

Data Presentation for Selectivity Analysis

The quantitative data obtained from binding and functional assays should be summarized in a clear and structured table to facilitate easy comparison of the compound's activity at the different receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Functional Efficacy (% of control) |

| α1A-Adrenergic | |||

| α1B-Adrenergic | |||

| α1D-Adrenergic | |||

| 5-HT2A | |||

| 5-HT2B | |||

| 5-HT2C |

Selectivity Index: The selectivity of the compound for one receptor over another is calculated as the ratio of the Ki or EC50 values. For example, the selectivity for α1A-AR over 5-HT2A would be calculated as: Selectivity = Ki (5-HT2A) / Ki (α1A-AR).

Signaling Pathways and Visualization

Understanding the downstream signaling pathways of α1-ARs and 5-HT2 receptors is crucial for interpreting functional data.

α1-Adrenergic Receptor Signaling Pathway

Activation of α1-ARs by an agonist leads to the activation of the Gq/11 protein. This initiates a cascade of intracellular events resulting in a physiological response, typically smooth muscle contraction.

Caption: α1-Adrenergic Receptor Gq Signaling Pathway.

5-HT2 Receptor Signaling Pathway

Similar to α1-ARs, 5-HT2 receptors primarily couple to Gq/11 proteins, activating the same downstream signaling cascade involving PLC, IP3, and DAG.

Caption: 5-HT2 Receptor Gq Signaling Pathway.

Experimental Workflow for Selectivity Profiling

The logical flow of experiments to determine the selectivity of a novel compound is a critical aspect of the drug discovery process.

Caption: Experimental Workflow for Receptor Selectivity Profiling.

Conclusion

While no specific information is available for "this compound," the methodologies and principles outlined in this guide provide a robust framework for assessing the selectivity of any novel compound for α1-adrenergic versus 5-HT2 receptors. Such a systematic approach is fundamental to modern drug discovery and development, enabling the identification of potent and selective drug candidates with improved therapeutic profiles. Researchers are encouraged to apply these established protocols to characterize their compounds of interest.

References

- 1. Role of alpha 1-adrenoceptors and 5-HT2 receptors in serotonin-induced contraction of rat prostate: autoradiographical and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha1-adrenergic receptors and their inhibitors in lower urinary tract symptoms and benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alpha1-Adrenoceptor subtype selectivity and lower urinary tract symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-HT2-receptor antagonists: alpha 1- vs. 5-HT2-receptor blocking properties in blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Effects of (4E)-SUN9221 on Vascular Smooth Muscle

Due to the absence of scientific data, this guide cannot provide specific details on the quantitative effects, experimental protocols, or signaling pathways associated with "(4E)-SUN9221." However, to provide a relevant framework for the target audience of researchers, scientists, and drug development professionals, this document will outline the common mechanisms by which novel compounds are investigated for their effects on vascular smooth muscle. This will include general experimental protocols and potential signaling pathways that would be relevant for a compound like "this compound," should research data become available in the future.

I. General Principles of Vascular Smooth Muscle Contraction and Relaxation

Vascular smooth muscle cells (VSMCs) are the primary effector cells that regulate blood vessel diameter and, consequently, blood pressure and blood flow. The contractile state of VSMCs is a complex process governed by intracellular calcium concentration ([Ca²⁺]i) and the calcium sensitivity of the contractile apparatus.

A. Calcium-Dependent Contraction:

The canonical pathway for VSMC contraction is initiated by an increase in [Ca²⁺]i. This can occur through two main mechanisms:

-

Calcium Influx from the Extracellular Space: Voltage-gated L-type calcium channels (VGCCs) and receptor-operated calcium channels (ROCCs) on the plasma membrane open in response to depolarization or agonist binding, respectively, allowing Ca²⁺ to enter the cell.

-

Calcium Release from Intracellular Stores: Agonists binding to G-protein coupled receptors (GPCRs) can activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃). IP₃ then binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored Ca²⁺.

The elevated [Ca²⁺]i leads to the binding of Ca²⁺ to calmodulin (CaM). The Ca²⁺-CaM complex then activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chain (MLC). Phosphorylated MLC enables the cross-bridge cycling of actin and myosin filaments, resulting in cell contraction.

B. Calcium-Independent Regulation (Calcium Sensitization):

The force of VSMC contraction can also be modulated independently of changes in [Ca²⁺]i through a process known as calcium sensitization. The RhoA/Rho-kinase (ROCK) pathway is a key player in this process. Activation of ROCK leads to the inhibition of myosin light chain phosphatase (MLCP), the enzyme responsible for dephosphorylating MLC. By inhibiting MLCP, the phosphorylated state of MLC is prolonged, leading to sustained contraction even at basal [Ca²⁺]i levels.

II. Hypothetical Experimental Protocols to Characterize a Novel Compound's Effects on Vascular Smooth Muscle

To investigate the effects of a novel compound such as "this compound" on vascular smooth muscle, a series of in vitro and ex vivo experiments would typically be performed.

A. Isometric Tension Studies in Isolated Blood Vessels:

This is a fundamental technique to assess the direct effect of a compound on vascular tone.

-

Objective: To determine if the compound causes contraction or relaxation of blood vessels and to characterize its potency and efficacy.

-

Methodology:

-

A segment of an artery (e.g., rat aorta, mesenteric artery) is dissected and mounted in an organ bath filled with a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

One end of the vessel segment is fixed, and the other is attached to a force transducer to measure isometric tension.

-

The vessel is allowed to equilibrate and then pre-contracted with an agonist such as phenylephrine (an α₁-adrenergic agonist) or KCl (to induce depolarization).

-

Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the bath to generate a concentration-response curve.

-

To investigate the mechanism of action, experiments can be repeated in the presence of various inhibitors (e.g., L-NAME to inhibit nitric oxide synthase, indomethacin to inhibit cyclooxygenase, or specific channel blockers).

-

B. Electrophysiological Studies (Patch-Clamp):

Patch-clamp techniques are used to study the effects of a compound on ion channel activity in isolated VSMCs.

-

Objective: To determine if the compound modulates the activity of key ion channels involved in regulating membrane potential and Ca²⁺ influx, such as VGCCs or potassium channels.

-

Methodology:

-

VSMCs are enzymatically isolated from vascular tissue.

-

A glass micropipette with a very small tip diameter is used to form a high-resistance seal with the cell membrane (gigaseal).

-

In the whole-cell configuration, the membrane patch within the pipette is ruptured, allowing control and measurement of the entire cell's membrane potential and current.

-

Specific voltage protocols are applied to elicit currents through the ion channels of interest.

-

The test compound is applied to the cell, and any changes in the ion channel currents are recorded and analyzed.

-

C. Intracellular Calcium Measurement:

Fluorescent calcium indicators are used to measure changes in [Ca²⁺]i in response to the compound.

-

Objective: To determine if the compound's effects on vascular tone are mediated by changes in intracellular calcium concentration.

-

Methodology:

-

Isolated VSMCs or intact blood vessel segments are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

The cells or tissue are then stimulated with the test compound.

-

Changes in fluorescence intensity, which correlate with changes in [Ca²⁺]i, are measured using a fluorometer or a fluorescence microscope.

-

III. Potential Signaling Pathways for a Vasodilatory Compound

If "this compound" were found to be a vasodilator, several signaling pathways could be involved. The following diagrams illustrate these potential mechanisms.

Caption: Endothelium-dependent vasodilation via the Nitric Oxide-cGMP pathway.

Caption: Vasodilation through potassium channel activation and hyperpolarization.

Caption: Vasodilation via direct blockade of voltage-gated calcium channels.

IV. Conclusion

While there is currently no specific information available on the effects of "this compound" on vascular smooth muscle, the established principles of vascular pharmacology provide a clear roadmap for its investigation. The experimental protocols and potential signaling pathways outlined in this guide serve as a foundational framework for researchers. Should data on "this compound" become public, this guide can be updated to provide a detailed and specific technical overview. For now, the scientific community awaits the publication of research that would elucidate the pharmacological profile of this compound.

References

No Publicly Available Data on (4E)-SUN9221 and Intracellular Calcium Mobilization

An extensive search of publicly available scientific literature and databases has yielded no specific information on a compound designated "(4E)-SUN9221" and its effects on intracellular calcium mobilization. Consequently, the creation of an in-depth technical guide, as requested, is not possible at this time.

The core requirements for data presentation, detailed experimental protocols, and visualization of signaling pathways cannot be fulfilled due to the absence of primary research or review articles mentioning "this compound". This suggests that the compound may be:

-

Proprietary or in early-stage, unpublished research: Information may be held internally by a research institution or pharmaceutical company.

-

Referred to by a different name or code: The designation "this compound" may be an internal, non-standardized identifier.

-

A novel compound with no published data: Research on this specific molecule may not have reached the publication stage.

Without access to foundational data on "this compound," any attempt to generate the requested technical guide would be speculative and not based on verifiable scientific evidence.

For researchers, scientists, and drug development professionals interested in the broader topic of intracellular calcium mobilization, a wealth of information exists on various other compounds and mechanisms. Key areas of investigation in this field often involve:

-

G-protein coupled receptor (GPCR) activation: Many agonists for GPCRs, particularly those coupled to Gq proteins, induce the production of inositol 1,4,5-trisphosphate (IP3).

-

IP3 receptor-mediated calcium release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[1][2]

-

Store-operated calcium entry (SOCE): The depletion of calcium from the endoplasmic reticulum can trigger the opening of calcium channels in the plasma membrane, leading to a sustained influx of extracellular calcium.

-

Calcium-induced calcium release (CICR): In some cell types, an initial influx of calcium can trigger the release of more calcium from intracellular stores.[1][3]

General Experimental Approaches

Methodologies to study intracellular calcium mobilization are well-established and typically include:

-

Fluorescent Calcium Indicators: Ratiometric dyes (like Fura-2) or single-wavelength dyes (like Fluo-4) are loaded into cells.[2] Changes in fluorescence intensity upon calcium binding are measured using techniques such as fluorometry, fluorescence microscopy, or flow cytometry.

-

Genetically Encoded Calcium Indicators (GECIs): Proteins like GCaMP can be expressed in specific cells or subcellular compartments to monitor calcium dynamics.

-

Patch-Clamp Electrophysiology: This technique can be used to measure the activity of calcium channels in the plasma membrane.

Should information on "this compound" become publicly available, a comprehensive technical guide could be developed by applying these standard investigative frameworks. Researchers with access to proprietary data on this compound are encouraged to use the structured approach outlined in the initial request to organize and present their findings effectively.

References

- 1. Intracellular Calcium Mobilization in Response to Ion Channel Regulators via a Calcium-Induced Calcium Release Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intracellular calcium mobilization by inositol 1,4,5-trisphosphate: intracellular movements and compartmentalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sophion.com [sophion.com]

A Comprehensive Overview for Researchers and Drug Development Professionals

An In-depth Technical Guide to (4E)-SUN9221 (CAS Number: 222318-55-0)

This compound is a potent dual antagonist of the α1-adrenergic receptor and the serotonin 2 (5-HT2) receptor, demonstrating significant potential as an antihypertensive and antiplatelet agent. This technical guide provides a detailed summary of the available research on this compound, including its pharmacological activity, mechanism of action, and relevant experimental data.

Core Compound Information

| Parameter | Value | Reference |

| CAS Number | 222318-55-0 | [1] |

| Molecular Formula | C25H31FN4O3 | [1] |

| Molecular Weight | 454.54 g/mol | [1] |

| Synonyms | (E)-1-[4-[4-(4-fluorobenzoyl)piperidino]-butyl]-4-hydroxyimino-7- methyl-1,4,5,6,7,8-hexahydropyrrolo[2,3-c]azepin-8-one | [2] |

Pharmacological Activity and Quantitative Data

This compound exhibits high affinity and potent antagonism at both α1-adrenergic and 5-HT2 receptors. The following tables summarize the key quantitative data reported in the literature.

Table 1: Receptor Binding Affinity and Antagonist Potency

| Target | Parameter | Value | Species | Tissue/System | Reference |

| α1-Adrenergic Receptor | IC50 | 2.19 nM | Rat | Brain | [2] |

| α1-Adrenergic Receptor | pA2 | 8.89 ± 0.21 | Guinea Pig | Isolated Arteries | |

| 5-HT2 Receptor | IC50 | 2.65 nM | Rat | Brain | |

| 5-HT2 Receptor | pA2 | 8.74 ± 0.22 | Guinea Pig | Isolated Arteries |

Table 2: In Vivo Efficacy

| Activity | Model | Dosage | Effect | Reference |

| Antihypertensive | Conscious Spontaneously Hypertensive Rats (SHR) | 3 mg/kg, p.o. | Activity and duration equivalent to prazosin or doxazosin | |

| Antiplatelet Aggregation | Not Specified | Not Specified | Potent activity |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the dual blockade of α1-adrenergic and 5-HT2 receptors.

-

α1-Adrenergic Receptor Antagonism: By blocking α1-adrenergic receptors on vascular smooth muscle, this compound prevents norepinephrine-induced vasoconstriction, leading to vasodilation and a decrease in blood pressure.

-

5-HT2 Receptor Antagonism: Antagonism of 5-HT2 receptors on platelets inhibits serotonin-induced platelet aggregation, contributing to its antithrombotic potential. Blockade of 5-HT2 receptors on vascular smooth muscle also contributes to its vasodilatory effects.

The following diagram illustrates the signaling pathways affected by this compound.

Caption: Dual antagonism of α1-adrenergic and 5-HT2 receptors by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological evaluation of this compound are described in the primary literature. Below are generalized methodologies for the key assays cited.

1. Receptor Binding Assays (α1-Adrenergic and 5-HT2)

A generalized workflow for a competitive radioligand binding assay is as follows:

Caption: Generalized workflow for competitive radioligand binding assays.

-

Protocol:

-

Membrane Preparation: Tissues (e.g., rat brain) are homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the receptors.

-

Binding Reaction: The membranes are incubated with a specific radioligand (e.g., [³H]prazosin for α1-adrenergic receptors or [³H]ketanserin for 5-HT2 receptors) and varying concentrations of the test compound (this compound).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

2. In Vitro Vasoconstriction Assay

The pA2 value, a measure of antagonist potency, is typically determined using an isolated tissue bath assay.

Caption: Generalized workflow for isolated tissue vasoconstriction assays.

-

Protocol:

-

Tissue Preparation: Arteries (e.g., guinea pig aorta) are dissected and cut into rings.

-

Mounting: The arterial rings are mounted in an organ bath containing a physiological salt solution, aerated with carbogen, and maintained at 37°C.

-

Contraction Measurement: The tension of the arterial rings is measured using a force transducer.

-

Antagonist Incubation: Tissues are incubated with a fixed concentration of this compound.

-

Agonist Challenge: A cumulative concentration-response curve to an agonist (e.g., norepinephrine or serotonin) is generated.

-

Data Analysis: The rightward shift in the agonist's concentration-response curve caused by the antagonist is used to calculate the pA2 value.

-

3. Antiplatelet Aggregation Assay

The effect of this compound on platelet aggregation is assessed using platelet-rich plasma (PRP).

-

Protocol:

-

PRP Preparation: Blood is collected from rats or humans in an anticoagulant, and PRP is obtained by centrifugation.

-

Aggregation Measurement: PRP is placed in an aggregometer, and platelet aggregation is induced by adding an agonist such as collagen or ADP.

-

Inhibition Assessment: The ability of this compound to inhibit agonist-induced platelet aggregation is measured by pre-incubating the PRP with the compound.

-

Data Analysis: The concentration of this compound that inhibits 50% of the aggregation response is determined.

-

Summary and Future Directions

This compound is a promising preclinical candidate with a dual mechanism of action that addresses two key factors in hypertension and thrombosis: vasoconstriction and platelet aggregation. Its high potency at both α1-adrenergic and 5-HT2 receptors suggests the potential for a favorable therapeutic profile. Further research would be beneficial to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its safety profile in more extensive preclinical models. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and related compounds.

References

Preclinical Data on (4E)-SUN9221 Remains Undisclosed in Public Domain

Efforts to compile a comprehensive preclinical data summary for the compound (4E)-SUN9221 have been unsuccessful due to the absence of publicly available scientific literature and data. Extensive searches have yielded no specific information regarding its pharmacokinetics, pharmacodynamics, toxicology, or mechanism of action.

Researchers, scientists, and drug development professionals are advised that, at present, there is no accessible preclinical data to form the basis of an in-depth technical guide or whitepaper. Standard scientific databases and public search engines do not contain specific studies, quantitative data, or detailed experimental protocols related to this compound.

Consequently, the creation of structured data tables and visualizations of signaling pathways or experimental workflows as requested is not feasible. The core requirement of summarizing quantitative data cannot be met without the primary information from preclinical trials.

It is possible that this compound is an internal designation for a compound in a very early stage of development, and information has not yet been published. Alternatively, it could be a compound that is no longer under active development, with its data remaining in proprietary archives.

Professionals seeking information on this compound are encouraged to monitor scientific publications and patent databases for any future disclosures. Without primary data, any discussion on its preclinical profile would be purely speculative and would not meet the standards of a scientific or technical guide.

Methodological & Application

(4E)-SUN9221 protocol for in vivo studies

An in-depth guide to the in vivo application of (4E)-SUN9221, a potent dual α1-adrenergic and 5-HT2 receptor antagonist, is detailed below for researchers, scientists, and drug development professionals. This document provides comprehensive application notes and protocols based on available data for the effective design of preclinical studies.

Application Notes

This compound is a research compound identified as a dual antagonist for the α1-adrenergic and 5-HT2 receptors. Its primary investigated therapeutic effects are in the areas of hypertension and platelet aggregation. In vivo studies have demonstrated its potential to elicit antihypertensive and antiplatelet activities.

Mechanism of Action:

This compound exerts its effects by competitively blocking two distinct receptor types:

-

α1-Adrenergic Receptors: These receptors are found on vascular smooth muscle. Their stimulation by catecholamines (e.g., norepinephrine) leads to vasoconstriction and an increase in blood pressure. By antagonizing these receptors, this compound promotes vasodilation, leading to a reduction in blood pressure.

-

5-HT2 (Serotonin) Receptors: These receptors are involved in a variety of physiological processes, including platelet aggregation and smooth muscle contraction. Antagonism of 5-HT2 receptors can inhibit platelet aggregation and contribute to vasodilation.

The dual antagonism of these two receptors suggests a synergistic effect in the management of cardiovascular conditions.

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the reported in vivo dosage information for this compound.

| Parameter | Value | Species | Administration Route | Observed Effects | Reference |

| Dosage Range | 1, 3, 10 mg/kg | Rat (Spontaneously Hypertensive) | Oral (p.o.) | Antihypertensive, Antiplatelet | [1][2] |

Experimental Protocols

The following protocols are generalized based on standard practices for in vivo studies of antihypertensive and antiplatelet agents. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.

Protocol 1: Evaluation of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)

Objective: To assess the dose-dependent effect of this compound on blood pressure in a genetic model of hypertension.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

-

Spontaneously Hypertensive Rats (SHR), age- and weight-matched

-

Non-invasive blood pressure measurement system (e.g., tail-cuff method)

-

Oral gavage needles

Procedure:

-

Acclimatization: Acclimate SHR to the housing facility for at least one week before the experiment. Handle the animals daily and accustom them to the blood pressure measurement procedure to minimize stress-induced blood pressure fluctuations.

-

Baseline Measurement: Measure and record the baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for each animal for 2-3 consecutive days before the start of treatment.

-

Randomization: Randomly assign animals to different treatment groups (e.g., Vehicle, 1 mg/kg, 3 mg/kg, 10 mg/kg this compound).

-

Drug Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the required concentrations.

-

Administration: Administer the assigned treatment to each animal via oral gavage.

-

Post-treatment Monitoring: Measure SBP, DBP, and HR at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, peak, and duration of the antihypertensive effect.

-

Data Analysis: Analyze the changes in blood pressure and heart rate from baseline for each treatment group. Compare the effects of different doses of this compound with the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Caption: Workflow for evaluating antihypertensive effects.

Protocol 2: Assessment of Antiplatelet Aggregation Activity

Objective: To evaluate the effect of this compound on platelet aggregation ex vivo after in vivo administration.

Materials:

-

This compound

-

Vehicle

-

Rats (e.g., Sprague-Dawley or Wistar)

-

Platelet aggregation agonist (e.g., ADP, collagen)

-

Anticoagulant (e.g., 3.2% sodium citrate)

-

Platelet aggregometer

-

Centrifuge

Procedure:

-

Animal Treatment: Administer this compound or vehicle to different groups of rats at the desired doses (e.g., 1, 3, 10 mg/kg, p.o.).

-

Blood Collection: At a predetermined time point post-administration (e.g., peak plasma concentration time, if known, or a time point where the antihypertensive effect is observed), collect blood from the animals via cardiac puncture or from a cannulated artery into tubes containing sodium citrate.

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP.

-

Platelet-Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP, which will be used as a reference (100% aggregation).

-

Platelet Count Standardization: Adjust the platelet count in the PRP samples with PPP to a standardized concentration.

-

Aggregation Assay:

-

Pre-warm the PRP samples to 37°C in the aggregometer cuvettes.

-

Add a platelet aggregation agonist (e.g., ADP or collagen) to induce aggregation.

-

Monitor and record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis: Calculate the percentage of platelet aggregation for each sample. Compare the aggregation in the this compound treated groups to the vehicle control group using appropriate statistical tests.

Caption: Workflow for antiplatelet aggregation studies.

Disclaimer: These protocols are intended as a general guide. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with an approved animal use protocol. The specific details of the experimental design, including animal models, dosages, and endpoints, should be carefully considered and optimized by the investigators.

References

Application Notes and Protocols for (4E)-SUN9221 in Spontaneously Hypertensive Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the available information regarding the use of (4E)-SUN9221, a novel antihypertensive agent, in spontaneously hypertensive rats (SHRs), a widely used animal model for human essential hypertension. The provided protocols are based on established methodologies for similar pharmacological studies.

Summary of Antihypertensive Effects

This compound has been shown to be a potent antihypertensive agent when administered orally to spontaneously hypertensive rats. The effective dosage range has been identified as 1-10 mg/kg. Studies indicate that its efficacy in lowering blood pressure is greater than that of ketanserin, a known 5-HT2 receptor antagonist.

Quantitative Data

| Compound | Dosage Range (oral) | Animal Model | Observed Antihypertensive Effect | Reference |

| This compound | 1 - 10 mg/kg | Spontaneously Hypertensive Rats (SHR) | Lowered blood pressure more potently than ketanserin. | [1] |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at multiple receptor sites, which contributes to its antihypertensive effect. It has a strong affinity for α1A, α1B-adrenergic, and 5-HT2 (serotonin) receptors.[1] By blocking these receptors on vascular smooth muscle cells, this compound inhibits vasoconstriction induced by norepinephrine and serotonin, leading to vasodilation and a subsequent reduction in blood pressure.

The signaling pathway downstream of α1-adrenergic and 5-HT2 receptor activation in vascular smooth muscle cells, which is inhibited by this compound, is depicted below.

Caption: Signaling pathway of vasoconstriction and its inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antihypertensive effects of this compound in spontaneously hypertensive rats. These are generalized protocols and may require optimization based on specific experimental goals.

Protocol 1: Oral Administration of this compound by Gavage

Objective: To administer a precise oral dose of this compound to SHRs.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose, distilled water with 0.1% Tween 80)

-

Spontaneously Hypertensive Rats (SHRs), age and sex specified for the study

-

Animal scale

-

Gavage needles (flexible, 16-18 gauge for adult rats)

-

Syringes (1-3 mL)

Procedure:

-

Preparation of Dosing Solution:

-

Accurately weigh the required amount of this compound.

-

Suspend or dissolve the compound in the chosen vehicle to achieve the desired final concentrations (e.g., for doses of 1, 3, and 10 mg/kg).

-

Ensure the solution is homogenous by vortexing or sonicating if necessary. Prepare fresh daily.

-

-

Animal Handling and Dosing:

-

Weigh each rat to determine the precise volume of the dosing solution to be administered. The volume should typically not exceed 10 mL/kg body weight.

-

Gently restrain the rat.

-

Measure the appropriate length for gavage needle insertion (from the corner of the mouth to the last rib).

-

Carefully insert the gavage needle into the esophagus and deliver the dosing solution directly into the stomach.

-

Monitor the animal for any signs of distress during and after the procedure.

-

-

Experimental Groups:

-

Vehicle Control Group: Administer the vehicle only.

-

Treatment Groups: Administer different doses of this compound (e.g., 1, 3, 10 mg/kg).

-

(Optional) Positive Control Group: Administer a known antihypertensive agent (e.g., ketanserin) for comparison.

-

Caption: Workflow for oral administration of this compound to rats.

Protocol 2: Blood Pressure Measurement in Conscious SHRs using the Tail-Cuff Method

Objective: To non-invasively measure systolic blood pressure in conscious SHRs.

Materials:

-

Tail-cuff plethysmography system (including restrainer, cuff, pulse sensor, and data acquisition unit)

-

Heating pad or chamber

Procedure:

-

Acclimatization:

-

For several days prior to the experiment, acclimate the rats to the restraining device and the tail-cuff procedure to minimize stress-induced blood pressure fluctuations.

-

-

Measurement:

-

Gently warm the rat for 10-15 minutes to increase blood flow to the tail.

-

Place the rat in the restrainer.

-

Position the cuff and pulse sensor on the base of the tail.

-

Initiate the automated measurement cycle. The system will inflate and then gradually deflate the cuff while recording the pulse.

-

Record at least 3-5 stable and consecutive blood pressure readings per animal at each time point.

-

Measure blood pressure at baseline (before drug administration) and at various time points after administration (e.g., 1, 2, 4, 6, and 24 hours) to determine the onset and duration of the antihypertensive effect.

-

Caption: Workflow for tail-cuff blood pressure measurement in rats.

Important Considerations

-

Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

-

Data Analysis: Statistical analysis should be performed to compare the blood pressure changes in the treatment groups with the vehicle control group. A one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) is appropriate for comparing multiple dose groups.

-

Further Studies: To fully characterize the antihypertensive profile of this compound, future studies should aim to establish a clear dose-response relationship with specific blood pressure reduction values and investigate its long-term efficacy and safety in SHRs.

Disclaimer: This document is intended for informational purposes for research professionals. The information provided is based on limited available scientific literature. Researchers should consult original research articles and conduct their own validation studies.

References

Application Notes and Protocols for Sunitinib Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sunitinib is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor that plays a crucial role in cancer research by targeting pathways involved in tumor growth, angiogenesis, and metastasis.[1][2][3] Its primary targets include vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[1][2] These application notes provide detailed protocols for the preparation and administration of Sunitinib malate in animal models, particularly mice, to ensure consistent and reproducible results in preclinical studies.

Data Presentation

Table 1: Recommended Dosages of Sunitinib in Murine Models

| Study Type | Dosage (mg/kg) | Dosing Schedule | Animal Model | Reference |

| Efficacy (Neuroblastoma) | 20, 30, 40 | Daily | Xenograft mice | |

| Efficacy (Ovarian Cancer) | 40 | Daily | Xenograft mice | |

| Efficacy (Renal Cancer) | 40 | Daily | Orthotopic nude mice | |

| Pharmacokinetics | 42.4 | Single dose | FVB mice | |

| Efficacy (Plexiform Neurofibromas) | 60 | Daily | Krox20;Nf1flox/− mice | |

| Pharmacokinetics & Tissue Distribution | 60 | Single dose | Balb/c mice | |

| Metastasis Study | 30, 60, 120 | Daily for 1 week | Balb/c mice |

Table 2: Pharmacokinetic Parameters of Sunitinib in Mice

| Parameter | Value | Conditions | Reference |

| AUC (Area Under the Curve) | 14-27% higher at 4 a.m. and 4 p.m. | Single 42.4 mg/kg dose, exhibits a 12-hour rhythm | |

| Tmax (Time to Maximum Concentration) | 6-12 hours | Oral administration in healthy volunteers (human data, often used as a reference) | |

| Terminal Half-life (Sunitinib) | 40-60 hours | Single oral dose in healthy volunteers (human data) | |

| Terminal Half-life (SU12662 - active metabolite) | 80-110 hours | Single oral dose in healthy volunteers (human data) |

Experimental Protocols

Protocol 1: Preparation of Sunitinib Malate for Oral Gavage

This protocol describes the preparation of a Sunitinib malate suspension for oral administration to mice.

Materials:

-

Sunitinib malate powder

-

Vehicle solution (choose one):

-

0.5% w/v carboxymethylcellulose sodium, 1.8% w/v NaCl, 0.4% w/v Tween-80, 0.9% w/v benzyl alcohol in deionized water, pH 6.0

-

0.5% carboxymethylcellulose in sterile water

-

Acidified water (pH up to 6.0)

-

Phosphate buffered saline (PBS)

-

Dextrose-water vehicle

-

80 mmol/L citrate buffer (pH 3.5)

-

-

Sterile conical tubes

-

Vortex mixer

-

Scale

Procedure:

-

Calculate the required amount of Sunitinib malate based on the desired concentration and final volume. For example, for a 40 mg/kg dose in a 20g mouse receiving a volume of 100 µL, the concentration of the suspension should be 8 mg/mL.

-

Weigh the Sunitinib malate powder and place it in a sterile conical tube.

-

Add the chosen vehicle to the desired final volume.

-

Vortex the mixture vigorously to create a homogenous suspension.

-

It is recommended to prepare the suspension at least 24 hours before administration and store it at 4°C, protected from light. Fresh stocks should be prepared weekly.

-

Before each use, vortex the suspension thoroughly to ensure uniform distribution of the compound.

Protocol 2: Oral Administration of Sunitinib to Mice

This protocol outlines the procedure for administering the prepared Sunitinib suspension to mice via oral gavage.

Materials:

-

Prepared Sunitinib suspension

-

Appropriately sized oral gavage needles (e.g., ball-tipped feeding needle)

-

Syringes (e.g., 1 mL)

-

Mouse restraint device (optional)

Procedure:

-

Vortex the Sunitinib suspension immediately before drawing it into the syringe to ensure homogeneity.

-

Draw the calculated volume of the suspension into the syringe. A typical dosing volume for a mouse is 100-200 µL.

-

Securely restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

-

Gently insert the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus.

-

Advance the needle slowly and smoothly until it reaches the stomach. Do not force the needle if resistance is met.

-

Once the needle is correctly positioned, dispense the Sunitinib suspension.

-

Carefully withdraw the needle.

-

Monitor the mouse for a short period to ensure it has tolerated the procedure well.

-

Follow the predetermined dosing schedule as required by the experimental design (e.g., daily).

Visualizations

Caption: Sunitinib inhibits multiple RTKs, blocking downstream signaling pathways.

Caption: Workflow for evaluating Sunitinib efficacy in vivo.

References

Application Notes and Protocols for the Evaluation of (4E)-SUN9221 in Platelet Aggregation Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of the novel compound (4E)-SUN9221 in in vitro platelet aggregation assays. The provided protocols are based on the principles of Light Transmission Aggregometry (LTA), the gold-standard method for assessing platelet function.[1][2] This document outlines the necessary steps for preparing human platelet-rich plasma, conducting the aggregation assay with this compound, and understanding the underlying signaling pathways.

Introduction to Platelet Aggregation and Inhibition

Platelet activation and aggregation are critical processes in hemostasis. Upon vascular injury, platelets adhere to the exposed subendothelium, become activated, and recruit additional platelets to form a hemostatic plug.[3][4] This process is mediated by a complex network of signaling pathways initiated by various agonists like adenosine diphosphate (ADP), collagen, and thrombin.[5] Dysregulation of platelet aggregation can lead to thrombotic events such as heart attack and stroke, making antiplatelet agents a cornerstone of cardiovascular disease therapy.

This compound is a novel synthetic compound under investigation for its potential antiplatelet properties. Understanding its efficacy and mechanism of action requires robust in vitro testing. The following protocols provide a framework for evaluating the inhibitory effect of this compound on platelet aggregation induced by various physiological agonists.

Quantitative Data Summary

The following table summarizes key quantitative parameters for performing a platelet aggregation assay. These values are recommendations and may require optimization based on specific experimental conditions and equipment.

| Parameter | Recommended Value/Range | Notes |

| Blood Collection | ||

| Anticoagulant | 3.2% or 3.8% Sodium Citrate | The ratio of blood to anticoagulant should be 9:1. |

| PRP Preparation | ||

| Centrifugation Speed | 150-200 x g | |

| Centrifugation Time | 10-20 minutes | Centrifugation should be performed at room temperature. |

| Platelet Count Adjustment | 2.5 - 3.0 x 10⁸ platelets/mL | Adjust with autologous Platelet-Poor Plasma (PPP). |

| PPP Preparation | ||

| Centrifugation Speed | 2000-2500 x g | |

| Centrifugation Time | 10-15 minutes | |

| Platelet Aggregation Assay | ||

| PRP Volume per Cuvette | 450 µL | |

| This compound/Vehicle Volume | 50 µL | Final volume in the cuvette will be 500 µL. |

| Incubation Temperature | 37°C | |

| Stir Bar Speed | 900-1200 rpm | |

| Incubation Time with this compound | 1-5 minutes | This may need to be optimized for this compound. |

| Agonist Volume | 50 µL | The concentration of the agonist should be predetermined to induce sub-maximal aggregation. |

| Recording Time | 5-10 minutes |

Experimental Protocols

Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

Materials:

-

Whole blood from healthy, consenting donors who have not consumed antiplatelet medications for at least two weeks.

-

3.2% or 3.8% sodium citrate anticoagulant tubes.

-

Benchtop centrifuge with a swinging bucket rotor.

-

Plastic Pasteur pipettes.

-

Plastic tubes for plasma storage.

Procedure:

-